CID 18531000

Beschreibung

Cefmetazole Sodium is the sodium salt form of cefmetazole, a second-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmetazole binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.

CEFMETAZOLE SODIUM is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1989 and has 1 investigational indication.

See also: Cefmetazole (has active moiety).

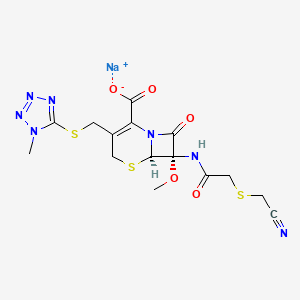

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

56796-39-5 |

|---|---|

Molekularformel |

C15H17N7NaO5S3 |

Molekulargewicht |

494.5 g/mol |

IUPAC-Name |

sodium (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/t13-,15+;/m1./s1 |

InChI-Schlüssel |

QTNLVCQCRNPXAJ-PBCQUBLHSA-N |

Isomerische SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |

Andere CAS-Nummern |

56796-39-5 |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

56796-20-4 (Parent) |

Synonyme |

Cefmetazole Cefmetazole Monosodium Salt Cefmetazole Sodium Cefmetazon CS 1170 CS-1170 CS1170 Monosodium Salt, Cefmetazole Salt, Cefmetazole Monosodium Sodium, Cefmetazole U 72791A U-72791A U72791A Zefazone |

Herkunft des Produkts |

United States |

Historical and Developmental Trajectory of Cefmetazole Sodium in Chemical Sciences

Origin and Evolution within Cephamycin Antibiotics Research

Cefmetazole (B193816) sodium is a semi-synthetic cephamycin antibiotic that emerged from extensive research into β-lactam compounds. ncats.ionih.gov Developed by Japan's Sankyo Co., it was first marketed in 1980. google.comgoogle.com Its development was a part of the broader scientific effort to enhance the capabilities of natural antimicrobial agents. The parent compounds, cephamycins, are a family of β-lactam antibiotics produced by Streptomyces species. taylorandfrancis.com They are structurally related to cephalosporins but are distinguished by a methoxy (B1213986) group at the 7α-position of the cephem nucleus. taylorandfrancis.comjst.go.jp This structural feature is crucial as it provides the molecule with significant stability against a wide range of bacterial β-lactamases, enzymes that inactivate many penicillin and cephalosporin (B10832234) antibiotics. google.comnih.govfrontiersin.orgpatsnap.com The synthesis of Cefmetazole involves modifying the 7-aminocephalosporanic acid (7-ACA) nucleus, a common precursor in the synthesis of semi-synthetic cephalosporins. google.comtcichemicals.com

Pioneering Contributions in β-Lactam Chemistry

The development of Cefmetazole sodium represents a key advancement in β-lactam chemistry, primarily through the strategic incorporation of the 7α-methoxy group. This modification significantly enhances the molecule's stability by providing steric hindrance, which protects the β-lactam ring from hydrolysis by bacterial β-lactamases. google.comtcichemicals.com This stability allows Cefmetazole to be effective against organisms that produce these enzymes and are resistant to other β-lactam antibiotics. nih.govglpbio.com

Comparative Analysis within Second-Generation Cephalosporin Development

Cefmetazole is generally classified within the second-generation cephalosporins. nih.govnih.govwikipedia.org This group of antibiotics is characterized by a broader spectrum of activity against Gram-negative bacteria compared to the first generation, while retaining good activity against Gram-positive organisms. la.govnih.gov

What distinguishes Cefmetazole and other cephamycins (like cefoxitin (B1668866) and cefotetan) from true second-generation cephalosporins (like cefuroxime) is their enhanced activity against anaerobic bacteria, particularly Bacteroides fragilis. nih.govglpbio.comnih.govmedscape.com This is a direct result of the 7α-methoxy group, which confers stability against the β-lactamases commonly produced by these anaerobes. google.comtaylorandfrancis.com

Interactive Data Tables

Table 1: Key Chemical and Structural Features of Cefmetazole

Table 2: Comparative Activity of Cephamycins Against Bacteroides fragilis Group

Table 3: List of Compound Names Mentioned

Mechanistic Elucidation of Antibacterial Action at the Molecular Level

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The primary mechanism of action for cefmetazole (B193816) sodium, like other β-lactam antibiotics, is the disruption of bacterial cell wall synthesis. nih.govnih.govtoku-e.com The bacterial cell wall is crucial for maintaining structural integrity and protecting the bacterium from osmotic lysis. Its strength is derived from a mesh-like polymer called peptidoglycan. Cefmetazole inhibits the final and critical step in peptidoglycan synthesis, which involves the cross-linking of peptide chains. nih.govplos.org This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. nih.govtoku-e.com

Specific Binding Affinity to Penicillin-Binding Proteins (PBPs)

Cefmetazole exerts its inhibitory effect by targeting and binding to a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). nih.govnih.govdoi.org These proteins, located in the bacterial periplasmic space, are the transpeptidases that catalyze the final cross-linking of the peptidoglycan structure. nih.govplos.org Cefmetazole's affinity for these proteins is a key determinant of its antibacterial potency. Research has quantified this binding affinity, demonstrating that cefmetazole effectively targets multiple essential PBPs in both Gram-positive and Gram-negative bacteria. nih.govdrugbank.com

In studies involving methicillin-resistant Staphylococcus aureus (MRSA), cefmetazole has demonstrated a significant affinity for several key PBPs. nih.govdrugbank.com It shows a higher binding affinity for PBP1, PBP2, and PBP3 compared to other cephamycins like cefoxitin (B1668866) and cefotetan. nih.govdrugbank.comnih.gov Notably, it also displays a greater affinity for PBP2a (also referred to as PBP2'), the specific PBP that confers methicillin (B1676495) resistance in S. aureus, than cefazolin, cefotetan, and cefoxitin. nih.govdrugbank.com This interaction with PBP2a is believed to contribute to its activity against MRSA. nih.govnih.gov

Identification and Characterization of Specific PBP Targets (e.g., PBP1A, PBP1B, PBP2a, FtsI, DacA, DacC in E. coli and S. aureus)

Detailed investigations have identified the specific PBP targets of cefmetazole in key pathogens such as Escherichia coli and Staphylococcus aureus. These PBPs vary in their physiological roles, from cell elongation and division to maintaining cell shape.

In Staphylococcus aureus , the primary targets for cefmetazole include:

PBP1, PBP2, and PBP3 : These are high-molecular-weight PBPs essential for cell wall synthesis and viability. nih.govdrugbank.com Cefmetazole's affinity for these is comparable to or higher than that of cefoxitin and cefotetan. drugbank.com

PBP2a (PBP2') : Encoded by the mecA gene, this PBP has a low affinity for most β-lactams and is the primary determinant of methicillin resistance. nih.govnih.gov Cefmetazole's notable affinity for PBP2a is a distinguishing feature. nih.govdrugbank.com

In Escherichia coli , cefmetazole has been shown to inhibit a range of PBPs, including both high and low molecular weight enzymes: drugbank.com

Penicillin-binding protein 1A (PBP1A) and Penicillin-binding protein 1B (PBP1B) : These are high-molecular-weight, bifunctional enzymes with both transglycosylase and transpeptidase activity, crucial for cell elongation. drugbank.comfiu.edu

Peptidoglycan D,D-transpeptidase FtsI (PBP3) : This PBP is essential for cell division, specifically for the formation of the septum in dividing cells. plos.orgdrugbank.com

D-alanyl-D-alanine carboxypeptidase DacA (PBP5) and D-alanyl-D-alanine carboxypeptidase DacC (PBP6) : These are low-molecular-weight carboxypeptidases involved in moderating the degree of peptidoglycan cross-linking and recycling of cell wall components. drugbank.comfiu.edu

Molecular Interactions Governing PBP Recognition and Inhibition

The inhibition of PBPs by cefmetazole is a result of molecular mimicry. The β-lactam ring structure of cefmetazole is chemically similar to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is the natural substrate for PBP transpeptidase activity. nih.govnih.govplos.org This resemblance allows cefmetazole to enter the active site of the PBP.

Once in the active site, the highly reactive β-lactam ring is attacked by a catalytic serine residue. nih.govasm.orgresearchgate.net This results in the opening of the ring and the formation of a stable, long-lived covalent acyl-enzyme complex. nih.govasm.orgwikipedia.org This acylation process effectively inactivates the PBP, as the enzyme is trapped in an irreversible complex and cannot proceed with the deacylation step required to regenerate the active enzyme. nih.gov By permanently occupying the active site, cefmetazole blocks the PBP from performing its essential function of cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. toku-e.comnih.gov

Enzymatic Stability Against Bacterial β-Lactamases

A significant challenge for β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.org Cefmetazole, as a member of the cephamycin class, exhibits remarkable stability against a wide range of these destructive enzymes. asm.orgoup.com

Structural Basis of Resistance to Hydrolysis by Specific β-Lactamases

The key to cefmetazole's stability is a specific structural feature: a methoxy (B1213986) group at the 7α-position of the cephalosporin (B10832234) nucleus. taylorandfrancis.com This 7α-methoxy group provides steric hindrance, physically obstructing the approach of β-lactamase enzymes to the β-lactam ring. oup.com This structural shield makes it difficult for the active site of the β-lactamase to access and hydrolyze the bond, thus protecting the antibiotic from inactivation. oup.com This feature is characteristic of cephamycins and is a primary reason for their effectiveness against many bacteria that are resistant to other cephalosporins due to β-lactamase production, including those that produce extended-spectrum β-lactamases (ESBLs). asm.orgtaylorandfrancis.comchemicalbook.com

Comparison of Stability Profile with Other Cephamycins

The cephamycin class includes other antibiotics such as cefoxitin and cefotetan. taylorandfrancis.com Generally, cephamycins are known to be more stable against hydrolysis by ESBLs and other common β-lactamases (like TEM and SHV types) than second or third-generation cephalosporins that lack the 7α-methoxy group. asm.orgnih.govtaylorandfrancis.com

Studies comparing cephamycins have shown nuanced differences in their stability. Cefmetazole is considered extremely stable against β-lactamases produced by organisms like Bacteroides fragilis. wikipedia.org Its stability is often compared to that of cefoxitin. nih.gov While some studies report no significant difference in the rate of hydrolysis between different cephamycins by certain enzymes, others note that cefmetazole is relatively stable even in environments where other β-lactams are degraded. nih.gov For instance, in a mixed infection model, cefmetazole remained stable and effective, whereas flomoxef (B131810) was more susceptible to hydrolysis by a B. fragilis metallo-β-lactamase. However, it is important to note that while highly stable, cephamycins, including cefmetazole, can be hydrolyzed by certain classes of β-lactamases, such as AmpC-type enzymes, particularly when they are overexpressed. nih.govchemicalbook.com

In Vitro Microbiological Susceptibility and Resistance Mechanisms

Comprehensive Spectrum of Antibacterial Activity

Cefmetazole (B193816) demonstrates a wide range of antibacterial action, encompassing both Gram-positive and Gram-negative microorganisms. medchemexpress.cnnih.govpatsnap.comsigmaaldrich.com Its bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. medchemexpress.cnpatsnap.comchemsrc.commedchemexpress.com

In Vitro Activity against Gram-Negative Microorganisms

Cefmetazole sodium exhibits potent activity against a range of Gram-negative bacteria. medchemexpress.cnnih.govpatsnap.comsigmaaldrich.com

Cefmetazole has demonstrated significant efficacy against common Gram-negative pathogens such as Escherichia coli, Klebsiella species, and Proteus mirabilis. sigmaaldrich.comnih.govnih.gov Studies have reported MIC90 values (the concentration required to inhibit 90% of isolates) for cefmetazole. For E. coli, the MIC90 has been reported as 8 µg/mL. nih.govfrontiersin.org For Klebsiella pneumoniae, the MIC90 is 32 µg/mL, and for Proteus mirabilis, it is also 32 µg/mL. nih.govfrontiersin.org Against wild-type strains of E. coli, the MIC ranged from 0.5 to 4 µg/mL. nih.gov

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 1 | 8 |

| Klebsiella pneumoniae | 2 | 32 |

| Proteus mirabilis | 4 | 32 |

| Enterobacter cloacae | 256 | >256 |

| Data sourced from a study on ESBL-producing Enterobacteriaceae in dogs. nih.govfrontiersin.org |

In Vitro Activity against Anaerobic Bacteria (e.g., Bacteroides fragilis, Propionibacterium acnes)

Cefmetazole exhibits good in vitro activity against a variety of anaerobic bacteria, including clinically significant species like Bacteroides fragilis and Propionibacterium acnes. nih.govnih.gov Its performance is often compared to cefoxitin (B1668866), another cephamycin. Cefmetazole has shown good activity against B. fragilis, although it may be slightly less active against other members of the B. fragilis group such as B. thetaiotaomicron and B. distasonis. nih.govasm.org Studies have reported that a significant percentage of B. fragilis isolates are susceptible to cefmetazole. kyoto-u.ac.jp However, resistance has been observed, and susceptibility rates can vary. researchgate.net Against Propionibacterium acnes, cefmetazole is also effective, with studies showing low MICs. asm.org

The following table provides a summary of the in vitro activity of Cefmetazole against selected anaerobic bacteria.

Table 3: In Vitro Activity of Cefmetazole against Anaerobic Bacteria

| Organism | MIC Range (µg/mL) | Susceptibility | Key Findings |

|---|---|---|---|

| Bacteroides fragilis | Generally low, but resistance exists. | Good | Cefmetazole is active, but less so against other B. fragilis group species. nih.govasm.org |

| Propionibacterium acnes | ≤0.125 | High | Cefmetazole demonstrates potent activity. asm.org |

Molecular Mechanisms of Acquired Microbial Resistance

Role of Outer Membrane Porin Downregulation in Resistance Acquisition

A significant mechanism of acquired resistance to cefmetazole in Gram-negative bacteria, such as Escherichia coli, involves the downregulation of outer membrane porins. nih.govresearchgate.netdovepress.com These porins are protein channels that facilitate the entry of antibiotics like cefmetazole into the bacterial cell. mdpi.com A reduction in the number of these channels can decrease the intracellular concentration of the antibiotic, leading to resistance. nih.govresearchgate.netdovepress.com This mechanism can be particularly important in the absence of other resistance factors like β-lactamase production. nih.gov

Studies have demonstrated that exposure to cefmetazole can lead to a significant decrease in the mRNA expression levels of the genes encoding the major porins, ompF and ompC. nih.govresearchgate.netdovepress.com In strains of E. coli that acquired resistance to cefmetazole, the expression of both ompF and ompC was found to be significantly reduced. nih.govresearchgate.netdovepress.com This downregulation of porin genes is a key factor in the development of resistance. nih.govresearchgate.netdovepress.com Research has shown that in some resistant strains, the expression levels of all porin genes (ompF, ompC, and phoE) were significantly decreased compared to the wild type. dovepress.com

Relebactam (B560040), a β-lactamase inhibitor, has been shown to have an effect on porin expression, which can impact cefmetazole susceptibility. nih.govresearchgate.netdovepress.com The addition of relebactam to cefmetazole has been found to suppress the acquisition of resistance. nih.govresearchgate.netdovepress.comnih.gov This effect is linked to the activation of ompF expression. nih.govresearchgate.netdovepress.com In strains that had acquired resistance to cefmetazole, the addition of relebactam led to an increase in the mRNA expression levels of ompF, and in some cases ompC and phoE as well, restoring susceptibility. nih.govdovepress.com This suggests that relebactam can counteract the porin downregulation mechanism of resistance. nih.govresearchgate.netdovepress.com

Contribution of Drug Efflux Pump Overexpression

The role of efflux pumps, which actively transport antibiotics out of the bacterial cell, is a recognized mechanism of resistance for many antimicrobial agents. In Gram-negative bacteria, the AcrAB-TolC system is a primary efflux pump contributing to multidrug resistance. mdpi.comnih.gov However, the specific contribution of efflux pump overexpression to cefmetazole resistance appears to be limited, according to recent in vitro investigations.

A study involving clinical isolates of both Extended-Spectrum β-Lactamase (ESBL)-producing and non-producing Escherichia coli explored the development of cefmetazole resistance after repeated exposure to the antibiotic. nih.gov The research included the measurement of mRNA expression levels for key efflux pump genes—acrA (a component of the AcrAB-TolC pump), yhiV (also known as MdtF), and mdfA—using real-time RT-PCR. nih.gov

The results indicated that despite the acquisition of resistance to cefmetazole in a significant portion of the tested strains, there were no notable changes in the mRNA expression levels of the acrA, yhiV, and mdfA genes compared to their wild-type counterparts. nih.govdovepress.com This finding suggests that overexpression of these specific efflux pumps is not a primary driver for the acquisition of cefmetazole resistance in E. coli under the studied in vitro conditions. nih.govdovepress.com The primary resistance mechanism observed in the same study was linked to decreased expression of porin genes, which restricts the entry of the drug into the cell. nih.gov

Induction and Expression of Chromosomal AmpC β-Lactamase

Cefmetazole, as a cephamycin, is generally stable against hydrolysis by ESBLs but is susceptible to breakdown by AmpC β-lactamases. dovepress.comasm.org The expression of the chromosomal ampC gene in many Enterobacterales is inducible, meaning its expression can be significantly increased in the presence of certain β-lactam antibiotics.

In vitro studies have shown that cefmetazole can be a potent inducer of AmpC β-lactamase. plos.org One study investigating the induction of plasmid-mediated DHA-1 β-lactamase and chromosomal AmpC in various Enterobacteriaceae strains demonstrated that cefmetazole strongly induced β-lactamase activity. plos.org For low-level AmpC producers, cefmetazole exposure led to an increase in enzyme activity by as much as 80-fold. plos.org However, in strains that were already high-level producers of AmpC, the induction by cefmetazole was minimal, likely due to pre-existing mutations in the regulatory gene ampR. plos.orgasm.org

Conversely, a different in vitro study that exposed E. coli isolates to cefmetazole over a 10-day period found scant changes in the mRNA expression of chromosomal ampC. dovepress.com This discrepancy suggests that the role of AmpC induction in cefmetazole resistance can be complex and may vary depending on the specific bacterial strain, its baseline level of ampC expression, and the experimental conditions. Plasmid-mediated AmpC enzymes, which are not dependent on induction in the same way, consistently confer resistance to cephamycins, including cefmetazole. asm.orgasm.org

Susceptibility and Resistance Dynamics in Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacterales

Cefmetazole has been considered a therapeutic option for infections caused by ESBL-producing Enterobacterales because its 7-α-methoxy group provides stability against hydrolysis by most ESBL enzymes. mdpi.commedrxiv.orgoup.com Numerous in vitro studies have evaluated its activity against these resistant pathogens, showing generally favorable susceptibility, although MIC values can vary.

Several surveillance studies highlight cefmetazole's in vitro efficacy. For instance, a Japanese multicenter study reported MIC50/MIC90 values for cefmetazole against ESBL-producing isolates (predominantly CTX-M-type) at ≤1/4 µg/mL. nih.gov Another study focusing on ESBL-E. coli bacteremia found MIC50 and MIC90 values of ≤1 and 2 mg/L, respectively. mdpi.com However, for isolates that co-produce ESBL and AmpC β-lactamases, susceptibility to cefmetazole drops significantly. nih.govresearchgate.net

The following table summarizes the in vitro activity of cefmetazole against ESBL-producing Enterobacterales from various studies.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| ESBL-producing Enterobacteriaceae | 394 | ≤1 | 4 | nih.gov |

| ESBL-producing E. coli | 121 | ≤1 | 2 | mdpi.com |

| ESBL-producing E. coli | Not Specified | ≤1 | 4 | newmicrobiologica.org |

| ESBL-producing K. pneumoniae | Not Specified | ≤1 | 4 | newmicrobiologica.org |

| ESBL-producing Enterobacterales (from surgical site infections) | 41 | 1 | 8 | mdpi.com |

In vitro exposure studies demonstrate that resistance can be acquired. After a 10-day exposure to cefmetazole, 57.7% of tested E. coli strains (both ESBL and non-ESBL producers) acquired resistance (MIC ≥64 µg/mL). nih.gov Interestingly, after a subsequent passage in an antibiotic-free medium, many strains reverted to being susceptible, although resistance was rapidly reacquired upon a second exposure to the drug. nih.gov This highlights a dynamic and potentially unstable nature of the resistance phenotype observed in vitro.

In Vitro Studies on Combination Therapies to Counter Resistance (e.g., with β-Lactamase Inhibitors)

Combining cefmetazole with a β-lactamase inhibitor is a strategy explored to overcome resistance mechanisms.

A notable in vitro study investigated the combination of cefmetazole with relebactam, a diazabicyclooctane inhibitor of Ambler class A and C β-lactamases. nih.gov The study found that for E. coli strains that had acquired resistance to cefmetazole through repeated exposure, the addition of relebactam suppressed this resistance acquisition. nih.gov The mechanism was attributed to the activation of the ompF porin gene expression, which is typically downregulated in cefmetazole-resistant strains. nih.gov

Another area of investigation involves combination therapy against metallo-β-lactamase (MBL)-producing organisms. While cefmetazole is not a traditional β-lactamase inhibitor, it has been studied in combination with carbapenems. An in vitro study on New Delhi metallo-β-lactamase (NDM)-producing Enterobacteriaceae found that a combination of meropenem (B701) and cefmetazole had a synergistic effect in all tested isolates. researchgate.net The addition of cefmetazole resulted in a 2- to 8-fold reduction in the MIC of meropenem, and time-kill assays confirmed a bactericidal effect in a subset of isolates. researchgate.net Kinetic studies suggested that cefmetazole acts as a more effective antagonist for the NDM-1 enzyme compared to ertapenem. researchgate.net

Conversely, early studies combining cefmetazole with classic inhibitors like sulbactam (B1307) or clavulanic acid against methicillin-resistant Staphylococcus aureus (MRSA) showed limited synergistic effects, suggesting these combinations may be less effective, at least against that specific organism. nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Key Structural Moieties for Antibacterial Efficacy

Key moieties that define cefmetazole's specific activity include:

The C-7α Methoxy (B1213986) Group: This is the hallmark of a cephamycin, distinguishing cefmetazole (B193816) from most other cephalosporins. oncohemakey.comnih.gov The primary function of this methoxy group is to provide steric hindrance, which protects the adjacent β-lactam ring from being hydrolyzed by a wide range of bacterial β-lactamase enzymes. oncohemakey.comnih.govnih.gov This structural feature is a major contributor to cefmetazole's stability and its effectiveness against many resistant bacterial strains.

The C-7β Acylamino Side Chain: In cefmetazole, this is a [(cyanomethyl)thio]acetamido group. In cephalosporins, modifications at the C-7 position (R1 side chain) are known to directly influence the antimicrobial spectrum and potency. oncohemakey.comrdd.edu.iq

The C-3 Side Chain: Cefmetazole possesses a (1-methyl-1H-tetrazol-5-yl)thiomethyl group at this position. The substituent at the C-3 position (R2 side chain) generally modulates the pharmacokinetic properties of the drug and can also significantly impact its biological activity. oncohemakey.comsci-hub.se The N-methyl-5-thiotetrazole (MTT) moiety, in particular, has been associated with enhanced antibacterial activity. oncohemakey.commdpi.com

Correlation between Molecular Structure and PBP Binding Affinity

Cefmetazole exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. medchemexpress.comdrugbank.com This is achieved by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are the transpeptidase enzymes responsible for cross-linking the cell wall. medchemexpress.comdrugbank.com

The specific structure of cefmetazole dictates its binding affinity for various PBPs.

Affinity for standard PBPs: In Staphylococcus aureus, cefmetazole demonstrates a high affinity for PBP1, PBP2, and PBP3. medchemexpress.com The 7-α-methoxy group, while providing β-lactamase stability, can sometimes lead to a lower affinity for the PBPs of Gram-positive bacteria compared to cephalosporins lacking this feature. oncohemakey.com

Affinity for resistant PBPs (PBP2a): A crucial aspect of cefmetazole's activity is its notable binding to PBP2a (also called PBP2'), the altered penicillin-binding protein that confers resistance in methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.org Studies have shown that cefmetazole has a greater affinity for PBP2a than related cephamycins like cefoxitin (B1668866) and cefotetan, and even the cephalosporin (B10832234) cefazolin. nih.gov This enhanced interaction with the primary resistance determinant in MRSA is believed to be a key reason for its relative effectiveness against these challenging pathogens. nih.gov

| Target Protein | Organism | IC₅₀ (mg/L) | Reference |

|---|---|---|---|

| PBP1 | S. aureus | ≤0.3 | medchemexpress.com |

| PBP2 | S. aureus | 0.109 | medchemexpress.com |

| PBP3 | S. aureus | 0.494 | medchemexpress.com |

| PBP2' (PBP2a) | MRSA | Higher affinity than Cefoxitin, Cefotetan, and Cefazolin | nih.govasm.org |

Influence of Side-Chain Substitutions on Antimicrobial Spectrum and Potency

The combination of the C-7α methoxy group and the unique C-3 and C-7β side chains gives cefmetazole a distinct profile. When compared to the structurally similar cephamycin, cefoxitin, the influence of these substitutions becomes clear. Cefmetazole is reported to be approximately two to eight times more active than cefoxitin against a range of common clinical isolates, including Escherichia coli, Klebsiella species, and Staphylococcus aureus. nih.gov This superior potency is a direct result of the different side chains, as cefoxitin features a thienylacetyl group at C-7 and a carbamoyloxymethyl group at C-3.

| Feature | Cefmetazole | Cefoxitin |

|---|---|---|

| Core Structure | Cephamycin (7-α-methoxy-cephem) | |

| C-7β Side Chain (R1) | [(cyanomethyl)thio]acetamido | (2-thienyl)acetamido |

| C-3 Side Chain (R2) | (1-methyl-1H-tetrazol-5-yl)thiomethyl | (carbamoyloxy)methyl |

| Relative Potency | Generally 2- to 8-fold more active against common pathogens. nih.gov | Baseline for comparison. |

Computational Approaches in SAR and QSAR Analysis (e.g., for Anti-MRSA activity)

Quantitative structure-activity relationship (QSAR) analysis and other computational methods are powerful tools for rational drug design. nih.gov They allow researchers to build mathematical models that correlate the chemical structure of compounds with their biological activity.

While specific QSAR models developed exclusively for cefmetazole are not widely published, general studies on cephalosporins provide valuable insights into its anti-MRSA activity.

Key Findings from Cephalosporin QSAR: Studies analyzing multiple generations of cephalosporins against MRSA have found that antibacterial activity is strongly dependent on the characteristics of the C-7 (R1) side chain. nih.govresearchgate.net The models indicate that introducing substitutions with greater volume and polarity on the R1 side chain enhances activity against MRSA. nih.govresearchgate.net Conversely, the activity against MRSA appears to be largely independent of the C-3 (R2) side chain. nih.govresearchgate.net

Relevance to Cefmetazole: Cefmetazole's structure is consistent with these computational findings. Its efficacy against MRSA can be attributed to the physicochemical properties of its C-7 [(cyanomethyl)thio]acetamido group, which facilitates effective binding to the resistant PBP2a target. nih.gov

Modern Drug Design: Modern computational approaches, such as pharmacophore modeling and molecular docking, are employed to screen virtual libraries of compounds and to design novel molecules with a high predicted affinity for specific targets like PBP2a. biorxiv.orgrsc.orgbiorxiv.org These methods help identify key structural features required for potent inhibition, guiding the synthesis of new and potentially more effective antibiotic candidates.

Design and Synthesis of Cefmetazole Derivatives with Enhanced Properties

The rational design and synthesis of new cefmetazole derivatives aim to improve upon its existing profile. The goals of such endeavors include enhancing potency against highly resistant bacteria, expanding the spectrum of activity, and optimizing pharmacokinetic properties.

SAR and QSAR findings provide a roadmap for this rational design process. For example, to create a derivative with superior anti-MRSA activity, research would focus on modifying the C-7 acylamino side chain to increase its polarity and steric bulk, thereby enhancing its binding to PBP2a. nih.gov

While the development of new, clinically approved derivatives of cefmetazole is a complex and lengthy process, the chemical strategies are well-established. The synthesis of cephamycins involves multi-step chemical reactions. Creating novel analogues would involve incorporating different side-chain precursors into this synthetic pathway. scispace.com Studies on other novel cephamycins have demonstrated that even small modifications, such as amidation or decarboxylation of the C-7 side chain, can significantly increase antibacterial activity, illustrating the potential of this approach. scispace.com

Chemical Synthesis Pathways and Process Optimization

Comprehensive Analysis of Synthetic Methodologies

The synthesis of Cefmetazole (B193816) sodium is a multi-step process that has been the subject of considerable research to improve efficiency and product quality. Various methodologies have been developed, primarily starting from key precursor molecules and involving a series of precise chemical transformations.

Multi-Step Synthetic Routes from Precursor Molecules

The industrial production of Cefmetazole sodium typically begins with a readily available starting material, which is then elaborated through a sequence of chemical reactions. One common precursor is 7-aminocephalosporanic acid (7-ACA), a core intermediate in the synthesis of many cephalosporin (B10832234) antibiotics. Another approach utilizes 7β-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine (B128534) salt as a starting material. nih.gov This alternative precursor is highlighted for its convenient sourcing and lower cost. nih.gov

Another described method starts with 7-MAC (7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid) and involves a series of steps including the preparation of a side-chain solution and reaction with 7-MAC to form cefmetazole benzyl (B1604629) ester, which is then converted to cefmetazole acid and finally to Cefmetazole sodium. google.com

Application of Specific Chemical Reactions (e.g., Silanization, Halogenation, Methoxylation, Chain Extension, Acid and Salt Formation)

The synthesis of Cefmetazole sodium relies on a series of well-established chemical reactions to modify the core cephalosporin structure and introduce the necessary functional groups.

Silanization: This reaction is employed to protect reactive functional groups, such as carboxylic acids, during subsequent chemical transformations. Silylating agents are used to convert the carboxylic acid into a silyl (B83357) ester, which is less reactive and can be easily removed later in the synthesis. nih.gov

Halogenation: Halogenation reactions, often using reagents like phosphorus pentachloride or thionyl chloride, are utilized to introduce a halogen atom, which can then be displaced in a subsequent step. nih.govgoogle.com This is a key step in activating the molecule for the introduction of the methoxy (B1213986) group at the 7α-position.

Methoxylation: The introduction of the 7α-methoxy group is a defining feature of cephamycins like Cefmetazole and contributes to their stability against β-lactamase enzymes. This is typically achieved by reacting the halogenated intermediate with a methoxide (B1231860) source. nih.govnih.gov

Chain Extension: This step involves the acylation of the 7-amino group with a side chain, in this case, a derivative of (cyanomethyl)thio)acetic acid. This reaction forms the amide linkage that is characteristic of the final Cefmetazole molecule. nih.gov

Acid and Salt Formation: In the final stages of the synthesis, the protecting groups are removed to yield cefmetazole acid. This free acid is then converted to the more stable and water-soluble sodium salt by treatment with a sodium base, such as sodium bicarbonate or sodium hydroxide, followed by purification and isolation of the final Cefmetazole sodium product. nih.govgoogle.com

Strategies for Yield Maximization and Purity Enhancement

Optimizing the yield and purity of Cefmetazole sodium is a primary focus in its industrial production to ensure a cost-effective and high-quality pharmaceutical product. Several strategies are employed to achieve these goals.

Process optimization of each reaction step is also crucial. This includes controlling reaction parameters such as temperature, reaction time, and the molar ratios of reactants and reagents. For example, in the halogenation step, the temperature is typically controlled between -20°C and -80°C. nih.gov

Purification techniques play a vital role in enhancing the final product's purity. Methods such as crystallization, treatment with activated carbon for decolorization, and freeze-drying are employed to remove impurities and isolate Cefmetazole sodium that meets stringent pharmaceutical standards, with purities reported to be above 99%. nih.govgoogle.com The use of specific solvent systems and pH adjustments during the work-up and crystallization steps are also critical for isolating a high-purity product. nih.gov

Development of Environmentally Sustainable Synthetic Protocols

The pharmaceutical industry is increasingly focusing on the development of "green" and sustainable manufacturing processes to minimize its environmental impact. jddhs.commdpi.com This includes reducing the use of hazardous solvents, minimizing waste generation, and developing more energy-efficient reaction conditions. ijarsct.co.incopadata.com

In the context of cephalosporin synthesis, a significant area of research is the use of biocatalysis. acs.orgresearchgate.net Enzymatic reactions offer several advantages over traditional chemical methods, including high selectivity, milder reaction conditions (often in aqueous media), and reduced waste production. nih.govillinois.edu For instance, the enzymatic acylation of cephalosporin intermediates is a promising green alternative to chemical acylation methods. acs.org While specific research on the biocatalytic synthesis of Cefmetazole sodium is not widely reported, the principles of enzymatic synthesis are being applied to other cephalosporins and could potentially be adapted for Cefmetazole production.

Furthermore, efforts are being made to reduce and manage waste from antibiotic manufacturing more effectively. ijarsct.co.in This includes the implementation of advanced wastewater treatment technologies and the development of circular economy approaches to reuse and recycle materials where possible. ceon.rs The goal is to create more sustainable synthetic protocols that not only produce high-quality pharmaceuticals but also do so in an environmentally responsible manner. jddhs.com

Degradation Pathways and Stability Kinetics of Cefmetazole Sodium

Kinetic Studies of Degradation under Controlled Conditions

Kinetic studies have been instrumental in elucidating the rate at which cefmetazole (B193816) sodium degrades and the factors that influence this process.

Influence of Temperature, Illumination, and Relative Humidity on Degradation Rates

The degradation of cefmetazole sodium is significantly affected by temperature, light, and moisture. researchgate.netresearchgate.net Studies have shown that the degradation process follows first-order kinetics with respect to temperature and illumination. researchgate.netresearchgate.net This means that the rate of degradation is directly proportional to the concentration of cefmetazole sodium. Consequently, an increase in temperature or exposure to light accelerates the breakdown of the compound. researchgate.net

In contrast, the degradation kinetics under various relative humidity conditions are non-linear. researchgate.net High humidity levels can promote chemical reactions, such as hydrolysis, leading to an increased rate of degradation. researchgate.netgoogle.comveeprho.com It is recommended that cefmetazole sodium be stored in dark, cold conditions with a relative humidity below 60% to maintain its stability. researchgate.net The solid form of cefmetazole sodium is particularly sensitive to heat. google.com

The following table summarizes the kinetic models for cefmetazole sodium degradation under different conditions:

| Condition | Kinetic Model | Effect on Degradation Rate |

| Temperature | First-Order | Increases with higher temperature |

| Illumination | First-Order | Increases with greater light exposure |

| Relative Humidity | Non-Linear | Increases with higher humidity |

Effects of pH and Ionic Strength on Compound Stability

The stability of cefmetazole sodium in solution is highly dependent on the pH and ionic strength of the medium. The compound is relatively stable in a pH range of 5 to 9. researchgate.netresearchgate.net Outside of this range, its stability decreases. For instance, in admixtures with 5% dextrose injection and 0.9% sodium chloride injection, the pH tends to decrease over time, which can affect stability. nih.gov One study observed a pH drop from 4.7 to 4.0 in 0.9% sodium chloride injection and from 4.8 to 4.2 in 5% dextrose injection. nih.gov

The degradation rate of cefmetazole sodium also increases with a rise in ionic strength. researchgate.netresearchgate.net This indicates that the presence of other ions in the solution can catalyze the degradation reactions. This is a critical consideration in clinical settings where cefmetazole sodium may be mixed with electrolyte solutions. researchgate.net

Identification and Structural Characterization of Degradation Products

Several degradation products of cefmetazole sodium have been identified and characterized using advanced analytical techniques like two-dimensional high-performance liquid chromatography with tandem quadrupole time-of-flight mass spectrometry (2D-LC-QTOF MS) and LC-MS/MS. magtechjournal.comresearchgate.netresearchgate.net

Polymerized Impurities: Formation Mechanisms and Structural Features

A significant class of degradation products is polymerized impurities. akjournals.comnih.gov These are formed through the intermolecular reactions of cefmetazole molecules. The formation of these polymers is a dynamic process that is influenced by temperature, with higher temperatures leading to an increased amount of polymer formation. akjournals.com It has been observed that polymers of β-lactam antibiotics, including cefmetazole, can be associated with drug anaphylaxis, making their control crucial. akjournals.com

High-performance size-exclusion chromatography (HPSEC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are methods used to separate and quantify these polymerized impurities. researchgate.netnih.gov Mass spectrometry has been used to identify these polymers, with one study reporting a dimer of two cefmetazole molecules with a mass-to-charge ratio (m/z) of 941. akjournals.com The fragmentation of this dimer yielded characteristic ion fragments, confirming its polymeric nature. akjournals.com Studies have identified as many as nine distinct polymerized impurities in cefmetazole sodium. researchgate.netresearchgate.netnih.gov

Isomeric Degradation Products and Their Thermal Origin

Thermal degradation of cefmetazole sodium can lead to the formation of isomeric impurities. magtechjournal.com These are molecules that have the same chemical formula as cefmetazole but a different arrangement of atoms. One study identified two such isomers, designated as impurities 1 and 3, which were formed as a result of thermal stress. magtechjournal.com The identification of these isomers was achieved using 2D-LC-QTOF MS, which allowed for their separation and structural elucidation based on their accurate molecular weight and fragmentation patterns. magtechjournal.com

Novel Unknown Impurities and Their Proposed Molecular Structures (e.g., 7-methylthiocefmetazole)

In addition to polymerized and isomeric impurities, other novel degradation products have been identified. One such impurity is 7-methylthiocefmetazole. magtechjournal.com Unlike the thermal degradants, this particular impurity is believed to originate from the manufacturing process. magtechjournal.com Its structure was proposed based on mass spectrometry data, including its accurate molecular weight, isotope distribution, and fragmentation pathway. magtechjournal.com The use of advanced analytical techniques continues to aid in the discovery and characterization of previously unknown impurities in cefmetazole sodium. researchgate.netresearchgate.net

Elucidation of Degradation Mechanisms of Cefmetazole Sodium

The stability of cefmetazole sodium, a semisynthetic cephamycin antibiotic, is a critical factor influencing its efficacy. veeprho.com Like other β-lactam antibiotics, cefmetazole is susceptible to degradation through various pathways, primarily involving the opening of the characteristic β-lactam ring. agscientific.commdpi.com The degradation process can be influenced by several factors, including pH, temperature, light, and humidity. researchgate.net

β-Lactam Ring Opening

The principal degradation pathway for cefmetazole sodium involves the hydrolysis of the four-membered β-lactam ring. veeprho.comagscientific.com This process is often catalyzed by β-lactamase enzymes produced by bacteria, which leads to the inactivation of the antibiotic's antibacterial properties. agscientific.commdpi.comgmch.gov.in The hydrolysis involves the breaking of the amide bond within the β-lactam ring, rendering the molecule ineffective. mdpi.com

Studies on similar cephalosporins, such as cefdinir (B1668824), have shown that β-lactam ring opening is a major route of degradation in aqueous solutions across different pH levels. This process can lead to the formation of various degradation products. researchgate.net For cefmetazole, this hydrolysis is a key factor in its instability in aqueous solutions, necessitating that solutions be freshly prepared for use. researchgate.net

Crystallographic studies of metallo-β-lactamases (MBLs) in complex with hydrolyzed cephems like cefoxitin (B1668866) and cefmetazole have provided insights into the binding of these degradation products. nih.gov These studies show that the hydrolyzed product, with the opened β-lactam ring, binds to the active site of the enzyme. nih.gov

Lactonization

Another significant degradation pathway for some cephalosporins is lactonization. While specific studies detailing the lactonization of cefmetazole are not prevalent, research on analogous compounds like cefdinir and cefotiam (B1212589) hydrochloride provides valuable insights. researchgate.netgoogle.com For instance, in the degradation of cefotiam hydrochloride, the formation of a lactone impurity is observed, particularly in solution. google.com This occurs through an intramolecular reaction, often following the initial opening of the β-lactam ring. researchgate.net The presence of an α,β-unsaturated lactone ring in degradation products can be a result of such processes. nih.gov

Epimerization

Epimerization, the change in the stereochemical configuration at one chiral center, is another potential degradation mechanism. For some cephalosporins, epimerization at the C-6 or C-7 position of the cephem nucleus has been observed. researchgate.net For example, studies on cefdinir have identified epimerization as a pH-dependent degradation pathway. researchgate.net Research on thermally degraded cefmetazole sodium has identified isomers of cefmetazole as major degradation products, suggesting that epimerization could be one of the degradation pathways under thermal stress. magtechjournal.com

Stability Kinetics

The degradation of cefmetazole sodium generally follows first-order kinetics under conditions of varying temperature and illumination. researchgate.net However, under different relative humidity conditions, the kinetics can become non-linear. researchgate.net The rate of degradation is observed to increase with rising temperature and ionic strength. researchgate.net Cefmetazole sodium demonstrates relative stability in a pH range of 5 to 9. researchgate.net

Table 1: Factors Influencing Cefmetazole Sodium Degradation

| Factor | Effect on Degradation | Kinetic Profile |

|---|---|---|

| Temperature | Increased temperature accelerates degradation. researchgate.net | Follows first-order kinetics. researchgate.net |

| Illumination | Exposure to light promotes degradation. researchgate.net | Follows first-order kinetics. researchgate.net |

| Relative Humidity | Increased humidity enhances degradation. researchgate.net | Follows non-linear kinetics. researchgate.net |

| pH | Relatively stable between pH 5 and 9. researchgate.net | pH-dependent. researchgate.net |

| Ionic Strength | Increased ionic strength increases the degradation rate. researchgate.net | --- |

Table 2: Identified Degradation Products of Cefmetazole Sodium

| Degradation Product | Identification Method | Formation Pathway | Reference |

|---|---|---|---|

| Isomers of cefmetazole | 2D-LC-QTOF MS | Thermal degradation | magtechjournal.com |

| 7-methylthiocefmetazole | 2D-LC-QTOF MS | Process-related impurity | magtechjournal.com |

Advanced Analytical Methodologies for Characterization and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of cefmetazole (B193816) sodium, with various modes being employed to tackle different analytical challenges, from separating closely related impurities to determining the presence of high-molecular-weight polymers.

Reversed-Phase HPLC for Related Substances and Impurities

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used method for the separation and quantification of cefmetazole and its related substances. researchgate.netijpsonline.com This technique typically utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase. By manipulating the composition of the mobile phase, a high degree of separation can be achieved for various impurities.

Several studies have detailed the development and validation of RP-HPLC methods for cefmetazole sodium. For instance, a method using a Diamonsil-C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and methanol (B129727) has been shown to effectively separate cefmetazole from its related substances. researchgate.net Another established method employs an ODS column with a gradient elution of formic acid and acetonitrile (B52724). researchgate.net These methods are validated for their specificity, linearity, precision, and sensitivity, ensuring reliable and accurate results for quality control purposes. researchgate.net The development of stability-indicating RP-HPLC methods is also crucial for identifying degradation products that may form under various stress conditions. ijpsonline.com

Key parameters for a typical RP-HPLC method for cefmetazole sodium and its impurities are summarized below:

| Parameter | Condition 1 | Condition 2 |

| Column | Diamonsil-C18 (250 mm × 4.6 mm, 5 µm) researchgate.net | ODS column (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | 0.08 mol/L ammonium acetate and methanol (85:15 v/v), pH 6.0 researchgate.net | 1% formic acid aqueous solution and pure acetonitrile (gradient elution) researchgate.net |

| Flow Rate | 1 mL/min researchgate.net | Not specified |

| Detection | 214 nm researchgate.net | Photodiode Array (PDA) and tandem mass spectrometry researchgate.net |

| Column Temperature | 30°C researchgate.net | Not specified |

Research has demonstrated that RP-HPLC methods can exhibit higher column efficiency and specificity compared to other techniques like High-Performance Size-Exclusion Chromatography (HPSEC) for the analysis of certain impurities, making it a suitable method for quality control. nih.gov

High-Performance Size-Exclusion Chromatography (HPSEC) for Polymer Determination

The formation of polymeric impurities in β-lactam antibiotics like cefmetazole sodium is a significant concern as they can be associated with allergic reactions. researchgate.net High-Performance Size-Exclusion Chromatography (HPSEC) is the primary method used to separate and quantify these high-molecular-weight species from the active pharmaceutical ingredient. akjournals.comresearchgate.net

HPSEC separates molecules based on their size in solution. Larger molecules (polymers) elute earlier from the column than smaller molecules (cefmetazole monomer). A study detailing an HPSEC method for polymer determination in cefmetazole sodium for injection utilized a Zenix SEC-150 column with a mobile phase of phosphate (B84403) buffer and acetonitrile. akjournals.com This method was validated for specificity, linearity, and precision and was found to be superior to traditional gel chromatography in terms of sensitivity and analysis time. akjournals.com

Key parameters for a typical HPSEC method for polymer determination in cefmetazole sodium are outlined below:

| Parameter | Condition |

| Column | Zenix SEC-150 akjournals.com |

| Mobile Phase | Phosphate buffer (pH 7.0; 0.01 M)—acetonitrile (90:10 v/v) akjournals.com |

| Flow Rate | 0.8 mL min−1 akjournals.com |

| Detection Wavelength | 240 nm akjournals.com |

The chromatograms obtained from HPSEC clearly show the separation of the polymer peak from the cefmetazole peak, allowing for accurate quantification. researchgate.net

Development of Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixture Analysis

For highly complex samples containing a multitude of impurities, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful technique to enhance peak capacity and separate co-eluting compounds. uva.nlmdpi.com In 2D-LC, fractions from the first dimension of separation are transferred to a second column with a different separation mechanism for further analysis. mdpi.com

The application of 2D-LC in the analysis of cefmetazole sodium has been pivotal in characterizing complex impurity profiles, particularly for polymerized impurities. nih.gov A common configuration involves using HPSEC in the first dimension to separate polymers based on size, followed by RP-HPLC in the second dimension for a more detailed separation of the polymer fractions. nih.govresearchgate.net This approach allows for a more comprehensive understanding of the impurity profile than either technique could provide alone. Trap-free 2D-LC systems have been developed to facilitate the online characterization of impurities, even in the presence of non-volatile salts often used in pharmacopeial methods. magtechjournal.com

Mass Spectrometry for Structural Elucidation

While HPLC techniques are excellent for separation and quantification, Mass Spectrometry (MS) is indispensable for the structural elucidation of unknown impurities. When coupled with liquid chromatography, MS provides molecular weight information and fragmentation patterns that are crucial for identifying the chemical structures of impurities.

Liquid Chromatography Tandem Ion Trap/Time-of-Flight Mass Spectrometry (LC-IT-TOF MS)

The combination of Liquid Chromatography with a hybrid Ion Trap/Time-of-Flight Mass Spectrometer (LC-IT-TOF MS) is a powerful tool for the structural characterization of cefmetazole sodium impurities. nih.gov This technique provides accurate mass measurements from the TOF analyzer and multi-stage fragmentation (MSⁿ) capabilities from the ion trap, which are essential for deducing the structures of unknown compounds. nih.gov

Researchers have utilized LC-IT-TOF MS to analyze impurities separated by both RP-HPLC and HPSEC. nih.govresearchgate.net This has led to the identification and structural deduction of numerous unknown impurities in cefmetazole sodium, including nine polymerized impurities. nih.gov The detailed fragmentation data obtained from MSⁿ experiments allows for the precise determination of the structures of these complex molecules. nih.gov

Two-Dimensional High-Performance Liquid Chromatography with Tandem Quadrupole Time-of-Flight Mass Spectrometry (2D-LC-QTOF MS) for Impurity Identification

To tackle the challenge of identifying impurities in the presence of non-volatile mobile phases used in standard pharmacopeial methods, Two-Dimensional High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (2D-LC-QTOF MS) has been successfully employed. magtechjournal.comchinjmap.com This setup allows for the separation of impurities in the first dimension using a method that may not be directly compatible with MS, followed by transfer to a second dimension with an MS-compatible mobile phase for analysis. magtechjournal.com

A study on thermally degraded cefmetazole sodium for injection utilized a 2D-LC-QTOF MS system to identify unknown impurities. magtechjournal.com The first dimension employed a C18 column with a mobile phase containing ammonium dihydrogen phosphate, while the second dimension used a C18 column with a formic acid and acetonitrile gradient. magtechjournal.com This approach enabled the identification of three unknown impurities, including isomers of cefmetazole and a process-related impurity, 7-methylthiocefmetazole. magtechjournal.com The high-resolution mass data from the QTOF analyzer was critical in proposing the molecular structures of these impurities. magtechjournal.com

The following table summarizes the instrumental setup for a 2D-LC-QTOF MS analysis of cefmetazole sodium:

| Parameter | 1st Dimension Chromatography | 2nd Dimension Chromatography | Mass Spectrometry |

| Column | Shim-pack GIS C18 (4.6 mm×250 mm, 5 µm) magtechjournal.com | Shim-pack GIS C18 (4.6 mm×150 mm, 5 µm) magtechjournal.com | ESI source, data-dependent analysis (DDA) mode magtechjournal.com |

| Mobile Phase | Ammonium dihydrogen phosphate/tetrahydrofuran/methanol mixture magtechjournal.com | 1% formic acid aqueous solution (A)/acetonitrile (B) (gradient) magtechjournal.com | Collision gas: Argon magtechjournal.com |

| Flow Rate | 1 mL·min-1 magtechjournal.com | 1.0 mL·min-1 magtechjournal.com | - |

| Column Temperature | 25 ℃ magtechjournal.com | 25 ℃ magtechjournal.com | - |

This powerful combination of advanced separation and detection technologies provides a robust platform for the comprehensive characterization and impurity profiling of cefmetazole sodium, ensuring the quality and safety of this important antibiotic.

LC-MS/MS for Identification of Related Substances and Degradation Products

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the separation, identification, and structural elucidation of related substances and degradation products in Cefmetazole sodium. This powerful analytical method provides high sensitivity and specificity, enabling the detection and characterization of impurities even at trace levels.

Methodologies have been developed that utilize a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer. researchgate.net A common setup involves an ODS (octadecylsilane) column with a gradient elution mobile phase, often consisting of an aqueous solution of 1% formic acid and acetonitrile. researchgate.netresearchgate.net The eluent is split, with a portion directed to a photodiode array (PDA) detector for UV analysis and the remainder to the tandem mass spectrometer. researchgate.netresearchgate.net This dual-detection approach allows for the comprehensive profiling of the substance, correlating chromatographic peaks with mass spectral data.

Research has successfully applied LC-MS/MS and related techniques like two-dimensional LC with ion trap/time-of-flight mass spectrometry (2D LC-IT-TOF MS) to characterize numerous impurities in Cefmetazole sodium. researchgate.netnih.gov These studies have identified impurities originating from both the synthesis process and degradation pathways, including thermal degradation. researchgate.netmagtechjournal.com Through the analysis of parent ions and their fragmentation patterns, the structures of unknown impurities have been deduced. researchgate.netresearchgate.net

Key findings from these analytical studies include the identification of isomers, polymerized impurities, and other degradation products. researchgate.netmagtechjournal.com For instance, one study identified fourteen unknown impurities, nine of which were determined to be polymerized impurities. researchgate.netnih.gov Another investigation focusing on thermal degradation identified three unknown impurities, two of which were isomers of cefmetazole and one was a process-related impurity, 7-methylthiocefmetazole. magtechjournal.com The developed LC-MS/MS methods are deemed effective and reliable for the quality control of Cefmetazole sodium. researchgate.net

| Impurity Type | Description | Key Findings | Reference |

|---|---|---|---|

| Polymerized Impurities | Impurities formed by the linking of two or more cefmetazole molecules. | Nine distinct polymerized impurities were identified using LC-IT-TOF MS. RP-HPLC was found to be more specific for their analysis than high-performance size-exclusion chromatography (HPSEC). | researchgate.net, nih.gov |

| Degradation Products | Impurities formed through chemical decomposition, such as hydrolysis or oxidation. | Studies identified eight main impurities resulting from degradation processes under stress conditions. | researchgate.net |

| Synthesis-Related Substances | Impurities originating from the manufacturing process, including starting materials, intermediates, or by-products. | Five impurities were traced back to the synthesis process. An example identified is 7-methylthiocefmetazole. | researchgate.net, magtechjournal.com |

| Isomeric Impurities | Molecules with the same chemical formula as cefmetazole but with a different spatial arrangement of atoms. | Two isomers of cefmetazole were identified as thermal degradation impurities. | magtechjournal.com |

Determination of Elemental Impurities using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

The control of elemental impurities in pharmaceutical products is a critical aspect of quality control, mandated by regulatory bodies through guidelines such as the International Council for Harmonisation's ICH Q3D. sepscience.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most commonly used technique for this purpose due to its high sensitivity, allowing for the detection and quantification of a wide range of elements at trace and ultra-trace levels. sepscience.comskpharmteco.com

Specific analytical methods using ICP-MS have been established for the quantitative determination of elemental impurities in Cefmetazole sodium for injection, in accordance with ICH requirements. nifdc.org.cnnifdc.org.cn The procedure involves preparing the sample, typically through digestion or direct dissolution, and introducing it into the high-temperature argon plasma of the ICP-MS system. usp.org The plasma atomizes and ionizes the elements, which are then separated by a mass spectrometer based on their mass-to-charge ratio, enabling precise quantification. skpharmteco.com

The ICH Q3D guideline classifies elemental impurities based on their toxicity and the likelihood of their occurrence in the drug product. This risk-based approach ensures that manufacturing processes are controlled to limit the presence of potentially toxic elements.

| Class | Description | Elements Included | Reference |

|---|---|---|---|

| Class 1 | Human toxicants that have limited or no use in the manufacture of pharmaceuticals. | Arsenic (As), Cadmium (Cd), Mercury (Hg), Lead (Pb) | sepscience.com |

| Class 2A | Elements with relatively high probability of occurrence in the drug product, viewed as route-dependent human toxicants. | Cobalt (Co), Nickel (Ni), Vanadium (V) | sepscience.com |

| Class 2B | Elements with a reduced probability of occurrence in the drug product, viewed as route-dependent human toxicants. | Silver (Ag), Gold (Au), Palladium (Pd), Platinum (Pt), Iridium (Ir), Osmium (Os), Rhodium (Rh), Ruthenium (Ru), Selenium (Se), Thallium (Tl) | sepscience.com |

| Class 3 | Elements with relatively low toxicity by the oral route of administration but may require consideration for other routes (e.g., parenteral). | Barium (Ba), Chromium (Cr), Copper (Cu), Lithium (Li), Molybdenum (Mo), Antimony (Sb), Tin (Sn) | skpharmteco.com |

Application of Other Spectroscopic Techniques for Structural and Conformational Analysis

A suite of spectroscopic techniques is employed to conduct a thorough structural and conformational analysis of Cefmetazole sodium, confirming its identity, structure, and higher-order conformations.

UV, IR, and 1H-NMR Spectroscopy: Ultraviolet (UV) spectroscopy is used to analyze the chromophoric structure of the molecule. mdpi-res.com Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the Cefmetazole sodium molecule by measuring the absorption of infrared radiation. researchgate.net Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure by mapping the chemical environments of hydrogen atoms. researchgate.netresearchgate.net These techniques are standard for the characterization of cephalosporins and related compounds. researchgate.net

Microfluidic Modulated Spectroscopy (MMS): This advanced form of infrared spectroscopy offers high sensitivity for detecting subtle changes in a molecule's secondary structure. primetech.co.jpredshiftbio.com A notable application involved studying the interaction between Cefmetazole sodium and adult hemoglobin. nih.govsciprofiles.com The study utilized MMS to reveal that Cefmetazole sodium binding to hemoglobin induced a conformational change, altering the ratio of the protein's alpha-helix to beta-sheet content. nih.govsciprofiles.comresearchgate.net This demonstrates the utility of MMS in probing the structural consequences of drug-protein interactions.

Circular Dichroism (CD): Circular Dichroism spectroscopy is a widely used technique for investigating the secondary and tertiary structures of chiral molecules like Cefmetazole sodium and the proteins they interact with. nih.govmdpi.com The technique measures the differential absorption of left and right-circularly polarized light. mdpi.com Changes in the CD spectrum can indicate conformational changes, such as the folding or unfolding of a protein or peptide upon binding to a ligand. nih.govrutgers.edu It is particularly valuable for studying how the conformation of peptides and proteins is affected by their environment or by interactions with other molecules, making it a key tool for structural analysis in drug development. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical and Research Studies

In Vitro Pharmacodynamic Targets and Their Correlates (e.g., %T > MIC)

For beta-lactam antibiotics like cefmetazole (B193816), the primary pharmacodynamic index that correlates with bactericidal activity is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen. researchgate.netfrontiersin.org This parameter is a key predictor of therapeutic success.

In preclinical and research settings, a specific %fT > MIC target is established to predict a desired level of bacterial killing. For cefmetazole, a target of 70% fT > MIC has been identified as suggestive of bactericidal activity in pharmacokinetic/pharmacodynamic analyses. researchgate.netnih.gov Achieving this threshold is considered essential for the effective treatment of infections, particularly those caused by pathogens such as Extended-Spectrum β-lactamase producing Enterobacterales (ESBL-E). nih.gov Studies have shown that maintaining the cefmetazole concentration above the MIC for a significant portion of the dosing interval is a critical factor for a positive microbiological response. frontiersin.orgnih.gov

The determination of this target is fundamental for the subsequent application of PK/PD modeling, including Monte Carlo simulations, to assess the probability of achieving successful outcomes with various dosing regimens against different bacteria.

Pharmacokinetic Parameter Determination (e.g., Absorption and Elimination Half-lives, Clearance)

Understanding the fundamental pharmacokinetic parameters of cefmetazole is essential for constructing accurate models of its disposition. These parameters, determined in various preclinical and research studies, describe the journey of the drug through the body.

Key pharmacokinetic parameters for cefmetazole include:

Elimination Half-Life (t½): This represents the time it takes for the concentration of the drug in the body to be reduced by half. msdvetmanual.comyoutube.com Studies in healthy volunteers have reported the mean elimination half-life of cefmetazole to be approximately 0.81 to 1.3 hours following intravenous administration. nih.govnih.gov The half-life can be slightly prolonged in elderly volunteers (around 1.54 hours) compared to younger subjects (1.34 hours), a difference often linked to age-related changes in renal function. nih.gov

Clearance (CL): Clearance describes the rate at which the drug is removed from the body. For cefmetazole, plasma clearances have been observed to range between 3.8 and 12.5 liters/hour in healthy adults. nih.gov Systemic clearance is significantly correlated with creatinine (B1669602) clearance, indicating the important role of the kidneys in eliminating the drug. nih.govnih.gov Consequently, systemic clearance is typically lower in elderly individuals (e.g., 92.4 ml/min) compared to younger volunteers (112 ml/min). nih.gov

Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the blood or plasma. It provides an indication of how extensively the drug distributes into body tissues.

Absorption: Following intramuscular administration, cefmetazole is absorbed, reaching a mean maximum plasma concentration of 90.1 µg/mL at approximately 0.7 hours. nih.gov

These parameters are often determined by fitting plasma concentration-time data to pharmacokinetic models. nih.gov Research has shown that cefmetazole's pharmacokinetics are generally linear and proportional with the dose, meaning that an increase in dose leads to a proportional increase in plasma concentrations and exposure. nih.govnih.gov

Table 1: Selected Pharmacokinetic Parameters of Cefmetazole in Healthy Volunteers

| Parameter | Value | Route of Administration | Reference |

|---|---|---|---|

| Elimination Half-Life | ~1.3 hours | Intravenous/Intramuscular | nih.gov |

| Elimination Half-Life | 0.81 hours | Intravenous | nih.gov |

| Elimination Half-Life (Young) | 1.34 hours | Intravenous | nih.gov |

| Elimination Half-Life (Elderly) | 1.54 hours | Intravenous | nih.gov |

| Plasma Clearance | 3.8 - 12.5 L/hour | Intravenous/Intramuscular | nih.gov |

| Systemic Clearance (Young) | 112 ml/min | Intravenous | nih.gov |

| Systemic Clearance (Elderly) | 92.4 ml/min | Intravenous | nih.gov |

| Time to Max Concentration (Tmax) | 0.7 hours | Intramuscular | nih.gov |

Application of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

PK/PD modeling and simulation are powerful tools used in research to predict the effectiveness of antimicrobial dosing regimens and to refine them for optimal outcomes. mdpi.comclinexel.com These techniques integrate knowledge of the drug's pharmacokinetic behavior with its pharmacodynamic targets.

Monte Carlo simulation is a computational method used extensively in PK/PD analysis to predict the likelihood that a specific dosing regimen will achieve the desired pharmacodynamic target in a population of subjects. uu.nlnih.govnih.gov This analysis involves running thousands of simulations using a population pharmacokinetic model that incorporates variability in parameters like clearance and volume of distribution. nih.gov

For cefmetazole, Monte Carlo simulations are used to calculate the Probability of Target Attainment (PTA), which is the probability that a certain %fT > MIC will be achieved. researchgate.netnih.gov A common goal for PTA is 90%, meaning that at least 90% of the simulated subjects are expected to reach the pharmacodynamic target. nih.gov These simulations can generate nomograms that help determine the optimal dosing regimen based on factors like the pathogen's MIC and the patient's renal function (e.g., creatinine clearance). nih.gov By simulating various scenarios, researchers can assess the probability of success against specific pathogens before a regimen is tested clinically. uu.nl

The insights gained from PK/PD modeling and simulation are directly applied to devise dose optimization strategies in experimental settings. mdpi.comfda.gov The primary goal is to select a dosing regimen that maximizes the probability of achieving the pharmacodynamic target while minimizing potential for toxicity.

For cefmetazole, PK/PD analysis has been used to investigate and propose optimal dosing regimens for specific situations, such as for patients with infections caused by ESBL-E or for surgical prophylaxis. nih.govnih.gov For instance, site-specific PD target attainment analyses have been conducted to determine if standard doses achieve adequate concentrations not just in plasma but also at the site of infection, such as peritoneal fluid and tissue. nih.gov These studies can reveal whether dose adjustments are needed to ensure bactericidal effects at all relevant body sites. nih.gov Modeling can also be used to establish criteria for dose adjustments based on renal function, a key determinant of cefmetazole clearance. researchgate.netnih.gov

Compartmental Modeling of Drug Disposition in Research Settings

Compartmental models are mathematical constructs that simplify the complex processes of drug distribution and elimination in the body. gpsrjournal.comyoutube.com These models are used to describe and predict the drug concentration over time in various parts of the body.

Cefmetazole's pharmacokinetics have been analyzed using both one- and two-compartment models. nih.govnih.govresearchgate.net

One-Compartment Model: In this simpler model, the body is treated as a single, uniform unit. gpsrjournal.com After administration, the drug is assumed to distribute instantaneously and uniformly throughout this compartment. youtube.com This model has been used to derive pharmacokinetic parameters of cefmetazole, particularly when analyzing elimination data. nih.govresearchgate.net

Two-Compartment Model: This model provides a more nuanced description, dividing the body into a central compartment (representing blood and highly perfused organs like the heart, liver, and kidneys) and a peripheral compartment (representing less well-perfused tissues). youtube.com The drug distributes rapidly in the central compartment and then more slowly to and from the peripheral compartment. youtube.com Two-compartment models have been found to be appropriate for describing cefmetazole's disposition, with plasma concentration-time data often fitting well to a biexponential equation characteristic of this model. nih.govnih.gov

The choice of model depends on the specific data and research question, but these models are fundamental to quantifying the rates of absorption, distribution, and elimination that underpin all PK/PD analyses. gpsrjournal.com

Investigation of Novel Biochemical and Cellular Interactions Beyond Antimicrobial Action

Allosteric Modulation of Adult Hemoglobin Oxygen Supply

Recent scientific inquiry has revealed that cefmetazole (B193816) sodium can function as an allosteric effector, modulating the oxygen-binding characteristics of adult hemoglobin (HbA). nih.govdp.tech This discovery has opened avenues for exploring its potential in conditions characterized by tissue hypoxia.

Studies have confirmed the direct, non-covalent binding of cefmetazole sodium to human hemoglobin A (HbA). nih.govresearchgate.net This interaction occurs at a site separate from the heme pocket where oxygen binds, categorizing cefmetazole sodium as an allosteric modulator. nih.gov The binding event is the crucial initial step in its ability to alter the oxygen transport properties of hemoglobin.

The interaction between cefmetazole sodium and HbA has been quantitatively analyzed using biophysical methods like surface plasmon resonance (SPR) imaging. nih.govresearchgate.net High-throughput screening utilizing SPR imaging first identified the binding of cefmetazole sodium to HbA from a library of FDA-approved compounds. nih.govresearchgate.net Subsequent SPR analysis verified this interaction, providing data on the binding kinetics and affinity. nih.gov These label-free, real-time measurements are instrumental in confirming a stable and specific interaction between the two molecules. nih.govwashington.edu

Table 1: Biophysical Interaction Analysis of Cefmetazole Sodium with HbA

| Technique | Finding | Reference |

|---|---|---|

| Surface Plasmon Resonance (SPR) Imaging | Identified and verified the direct binding of Cefmetazole sodium to HbA. | nih.govresearchgate.net |

| Oxygen Dissociation Curve | Showed a significant increase in the P50 value, indicating decreased oxygen affinity and enhanced theoretical oxygen-release capacity. | nih.govresearchgate.net |

Spectroscopic techniques have been pivotal in elucidating the conformational changes within the HbA molecule upon binding to cefmetazole sodium. Microfluidic modulated spectroscopy has shown that this interaction leads to a change in the secondary structure of HbA, specifically a modification in the ratio of α-helices to β-sheets. nih.govresearchgate.nettandfonline.com This structural alteration is a hallmark of allosteric modulation, where binding at one location on the protein induces functional changes at a distant site, in this case, affecting oxygen affinity. nih.gov

Table 2: Spectroscopic Findings on HbA Conformational Changes

| Spectroscopic Method | Observation | Implication | Reference |

|---|